10-Allyl-11-hydroxy-N-propylnoraporphine
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Overview
Description
10-Allyl-11-hydroxy-N-propylnoraporphine is a synthetic compound belonging to the class of aporphine alkaloids These compounds are known for their diverse pharmacological activities, particularly in the modulation of dopamine receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Allyl-11-hydroxy-N-propylnoraporphine typically involves multiple steps, starting from simpler aporphine derivatives. One common method includes the palladium-catalyzed reduction of vinyl triflates to alkenes, followed by subsequent functional group modifications . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as Pd(OAc)2/PPh3.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods but scaled up with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 10-Allyl-11-hydroxy-N-propylnoraporphine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to ketones.
Reduction: Reduction reactions can modify the double bonds or reduce ketones to alcohols.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
10-Allyl-11-hydroxy-N-propylnoraporphine has several applications in scientific research:
Neuropharmacology: It is studied for its effects on dopamine receptors, particularly in the context of antipsychotic and neuroprotective agents.
Medicinal Chemistry: The compound is explored for its potential as a lead compound in the development of new drugs targeting neurological disorders.
Biological Research: Its interactions with various neurotransmitter systems make it a valuable tool in studying brain function and behavior.
Mechanism of Action
The primary mechanism of action of 10-Allyl-11-hydroxy-N-propylnoraporphine involves its interaction with dopamine receptors. It acts as a dopamine receptor antagonist, particularly at the D2 and D4 receptors . This interaction modulates neurotransmitter release and receptor activity, influencing various neurological pathways and potentially providing therapeutic effects in conditions like schizophrenia and Parkinson’s disease.
Comparison with Similar Compounds
11-Hydroxy-N-propylnoraporphine: Shares similar structural features but lacks the allyl group.
2-Fluoro-11-hydroxy-N-propylnoraporphine: Contains a fluorine atom, which can alter its pharmacological profile.
N-Phenethylnormorphine: Another aporphine derivative with different substituents, affecting its receptor binding affinity.
Uniqueness: 10-Allyl-11-hydroxy-N-propylnoraporphine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the allyl group enhances its binding affinity and selectivity for certain dopamine receptors, making it a valuable compound for targeted neurological research .
Properties
Molecular Formula |
C22H25NO |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
(6aR)-10-prop-2-enyl-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C22H25NO/c1-3-6-16-9-10-17-14-19-20-15(11-13-23(19)12-4-2)7-5-8-18(20)21(17)22(16)24/h3,5,7-10,19,24H,1,4,6,11-14H2,2H3/t19-/m1/s1 |
InChI Key |
WWLWGSVJCNEFEH-LJQANCHMSA-N |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)CC=C)O |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)CC=C)O |
Origin of Product |
United States |
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